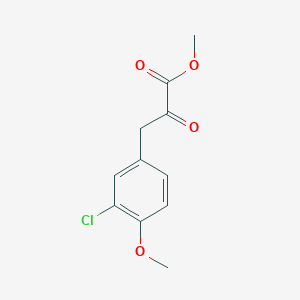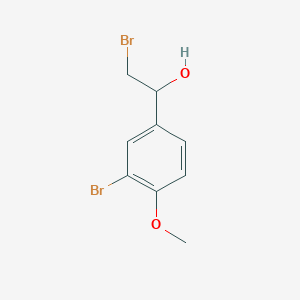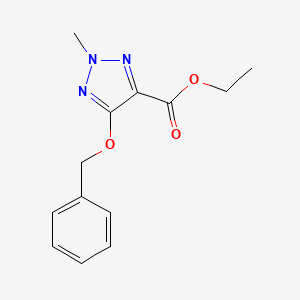![molecular formula C11H11NO B13686755 4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one](/img/structure/B13686755.png)
4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one is a complex organic compound that belongs to the class of cyclopropaquinolines This compound is characterized by a cyclopropane ring fused to a quinoline structure, which imparts unique chemical properties and reactivity
Vorbereitungsmethoden
The synthesis of 4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic conditions. For instance, compounds similar to 1a,7b-dihydro-1H-cyclopropa[c]cinnolines undergo reactions in boiling acetic acid to yield the desired cyclopropaquinoline structure . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Rearrangement: Under acidic conditions, the cyclopropane ring can undergo rearrangement, leading to different structural isomers.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit tumor cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, which leads to the inhibition of DNA replication and transcription. Additionally, it may inhibit specific enzymes involved in cell proliferation, contributing to its anti-cancer properties .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-3,7b-dihydro-1H-cyclopropa[c]quinolin-2(1aH)-one can be compared with other cyclopropaquinoline derivatives, such as:
4-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline: This compound has a similar structure but differs in the degree of saturation and functional groups.
1a,7b-dihydro-1H-cyclopropa[c]cinnolines: These compounds undergo similar reactions and have comparable reactivity but differ in their specific applications and biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C11H11NO |
|---|---|
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
4-methyl-1,1a,3,7b-tetrahydrocyclopropa[c]quinolin-2-one |
InChI |
InChI=1S/C11H11NO/c1-6-3-2-4-7-8-5-9(8)11(13)12-10(6)7/h2-4,8-9H,5H2,1H3,(H,12,13) |
InChI-Schlüssel |
OCMRWWJATPVGBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C3CC3C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Fluoro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13686686.png)

![9-Propyl-1-oxaspiro[5.5]undecan-4-ol](/img/no-structure.png)
![Methyl 6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13686710.png)
![3-Bromo-N-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B13686727.png)
![6-(2H-Benzo[d][1,2,3]triazol-2-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B13686748.png)

